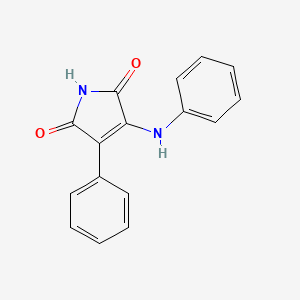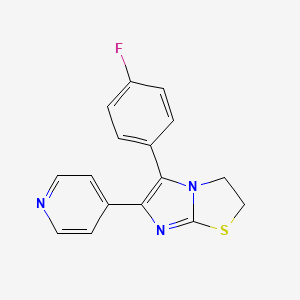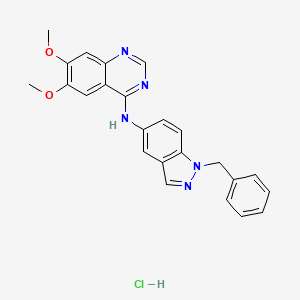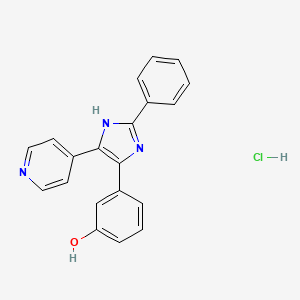![molecular formula C28H28ClN3O3 B10755646 N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride](/img/structure/B10755646.png)
N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-682330-A is a Raf kinase inhibitor, which is a type of enzyme inhibitor that specifically targets the Raf kinase enzyme. Raf kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell division, differentiation, and survival . The molecular formula of SB-682330-A is C28H27N3O3, and it has a molecular weight of 453.53 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-682330-A involves the preparation of pyridylfurans and pyridylpyrroles. One of the key steps in the synthesis is the formation of the furan ring, which is achieved through a series of reactions involving the appropriate starting materials and reagents . The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of SB-682330-A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
SB-682330-A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms .
Scientific Research Applications
SB-682330-A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the MAPK signaling pathway and the role of Raf kinases in various cellular processes.
Biology: The compound is used to investigate the effects of Raf kinase inhibition on cell proliferation, differentiation, and survival.
Medicine: SB-682330-A is used in preclinical studies to explore its potential as a therapeutic agent for diseases involving abnormal Raf kinase activity, such as cancer.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting the MAPK signaling pathway.
Mechanism of Action
SB-682330-A exerts its effects by inhibiting the activity of Raf kinases. Raf kinases are key components of the MAPK signaling pathway, which regulates various cellular processes, including cell division, differentiation, and survival. By inhibiting Raf kinases, SB-682330-A disrupts the MAPK signaling pathway, leading to reduced cell proliferation and increased cell death in certain types of cancer cells. The molecular targets of SB-682330-A include the Raf kinase enzymes, and the pathways involved are primarily related to the MAPK signaling cascade.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to SB-682330-A include:
GDC-0879: Another Raf kinase inhibitor that has been shown to protect kidney podocytes from cell death by restoring MAPK signaling.
Vemurafenib: A BRAF inhibitor used in the treatment of certain types of cancer, particularly melanoma.
Sorafenib: A multi-kinase inhibitor that targets Raf kinases and other kinases involved in tumor growth and angiogenesis.
Uniqueness
Unlike some other Raf kinase inhibitors, SB-682330-A has been shown to have a higher efficacy in certain cellular models, making it a valuable tool for studying the MAPK signaling pathway and developing new therapeutic strategies .
Properties
Molecular Formula |
C28H28ClN3O3 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C28H27N3O3.ClH/c1-31(2)15-16-33-23-7-3-19(4-8-23)27-18-25(28(34-27)20-11-13-29-14-12-20)22-5-9-24-21(17-22)6-10-26(24)30-32;/h3-5,7-9,11-14,17-18,32H,6,10,15-16H2,1-2H3;1H |
InChI Key |
FFOSNUOJQDXQME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755571.png)
![N-[6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B10755575.png)
![4-[1-ethyl-7-(piperazin-1-ylcarbonyl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10755583.png)

![4-(4-Ethoxy-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755605.png)
![N-(5-Bromo-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide](/img/structure/B10755615.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-[2-(methylamino)ethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B10755616.png)
![N-[6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B10755622.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755644.png)
![N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride](/img/structure/B10755648.png)

![(3R,5S)-5-((4-((1-(2,5-Difluorobenzyl)-1H-indol-5-yl)amino)thieno[3,2-d]pyrimidin-6-yl)ethynyl)pyrrolidin-3-yl morpholine-4-carboxylate](/img/structure/B10755661.png)
